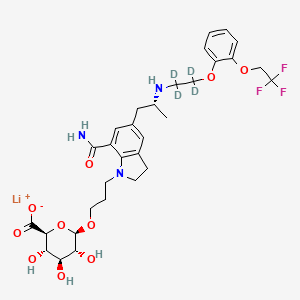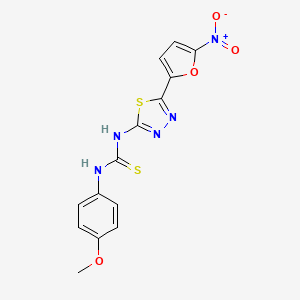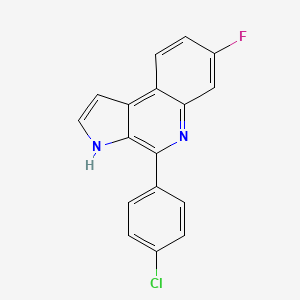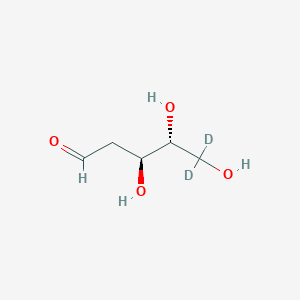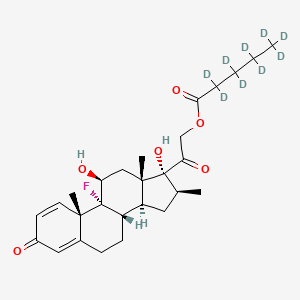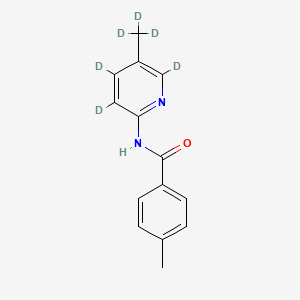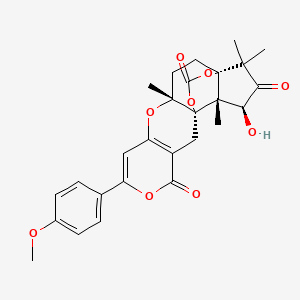
Millmerranone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Millmerranone A is a meroterpene cyclic carbonate isolated from the Australian fungus Aspergillus sp. CMB-MRF324. This compound is part of a group of six new meroterpenes, named millmerranones A–F, and possesses a unique carbon skeleton bearing a rare cyclic carbonate . This compound has garnered significant interest due to its acetylcholinesterase inhibitory properties, making it a potential candidate for various scientific and medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Millmerranone A is typically obtained through the cultivation of Aspergillus sp. CMB-MRF324 on brown rice. The cultivation process involves growing the fungus under controlled conditions to induce the production of the desired meroterpenes . The extraction and purification of this compound from the fungal culture involve solvent extraction, followed by chromatographic techniques to isolate the pure compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced in research laboratories through fungal cultivation and extraction processes. Further research and development are needed to establish efficient and scalable production methods for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Millmerranone A undergoes several types of chemical reactions, including:
Base-mediated rearrangement: This reaction leads to the formation of seco-millmerranone A, a derivative of this compound.
Oxidation and reduction reactions: These reactions can modify the functional groups present in this compound, leading to the formation of various derivatives.
Common Reagents and Conditions:
Base-mediated rearrangement: Typically involves the use of strong bases such as sodium hydroxide or potassium hydroxide under controlled conditions.
Oxidation reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed:
Seco-millmerranone A: Formed through base-mediated rearrangement of this compound.
Various oxidized and reduced derivatives: Formed through oxidation and reduction reactions, respectively.
Wissenschaftliche Forschungsanwendungen
Millmerranone A has several scientific research applications, including:
Wirkmechanismus
Millmerranone A exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are a hallmark .
Vergleich Mit ähnlichen Verbindungen
Terreulactones A–D: These compounds are also meroterpenes isolated from Aspergillus sp.
Other meroterpenes: Various meroterpenes isolated from different fungal species exhibit similar structural features and biological activities.
Uniqueness of Millmerranone A: this compound is unique due to its rare cyclic carbonate structure and its potent acetylcholinesterase inhibitory properties . This combination of structural and biological features distinguishes it from other similar compounds and highlights its potential for various scientific and medical applications.
Eigenschaften
Molekularformel |
C27H28O9 |
|---|---|
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
(1S,10R,13S,16S,17S)-16-hydroxy-6-(4-methoxyphenyl)-10,14,14,17-tetramethyl-5,9,18,20-tetraoxapentacyclo[11.4.3.01,10.03,8.013,17]icosa-3(8),6-diene-4,15,19-trione |
InChI |
InChI=1S/C27H28O9/c1-23(2)19(28)20(29)25(4)26(23)11-10-24(3)27(25,36-22(31)35-26)13-16-18(34-24)12-17(33-21(16)30)14-6-8-15(32-5)9-7-14/h6-9,12,20,29H,10-11,13H2,1-5H3/t20-,24-,25+,26-,27-/m1/s1 |
InChI-Schlüssel |
GKWQLUNFIYNXHM-ZJQFWPFFSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@]34[C@@]([C@]1(CC5=C(O2)C=C(OC5=O)C6=CC=C(C=C6)OC)OC(=O)O3)([C@@H](C(=O)C4(C)C)O)C |
Kanonische SMILES |
CC1(C(=O)C(C2(C13CCC4(C2(CC5=C(O4)C=C(OC5=O)C6=CC=C(C=C6)OC)OC(=O)O3)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)

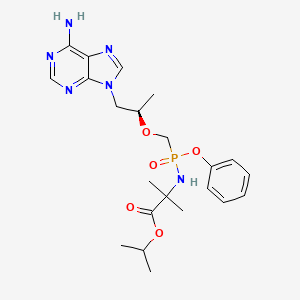
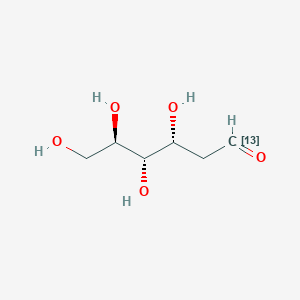
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)
